Cerous chloride heptahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Reducing Agent:

Cerous chloride heptahydrate can act as a mild reducing agent in organic synthesis. It offers advantages over traditional reducing agents like sodium borohydride due to its:

- Selectivity: Cerous chloride exhibits higher selectivity, meaning it targets specific functional groups in a molecule, minimizing unwanted side reactions. [Source: Sigma-Aldrich, "Cerium(III) chloride heptahydrate" ]

- Safety: Compared to the potentially explosive nature of sodium borohydride, cerous chloride is considered a safer alternative for laboratory use.

Luche Reaction:

The Luche reaction is an organic transformation that utilizes cerous chloride heptahydrate as a catalyst. This reaction selectively converts carbonyls (C=O) into allylic alcohols (C=C-CH2-OH) with high efficiency. [Source: Thermo Scientific Chemicals, "Cerium(III) chloride heptahydrate, 99%" ]

Other Applications:

Beyond its use as a reducing agent and catalyst, cerous chloride heptahydrate finds applications in other areas of research, including:

- Synthesis of allylsilanes: These compounds are valuable intermediates in organic synthesis, and cerous chloride can facilitate their preparation from esters. [Source: Sigma-Aldrich, "Cerium(III) chloride heptahydrate" ]

- Spectroscopy: Cerium chloride has been used in specific spectroscopic techniques, such as X-ray photoelectron spectroscopy (XPS), for material characterization. [Source: National Institute of Standards and Technology, "X-Ray Photoelectron Spectroscopy Database" ]

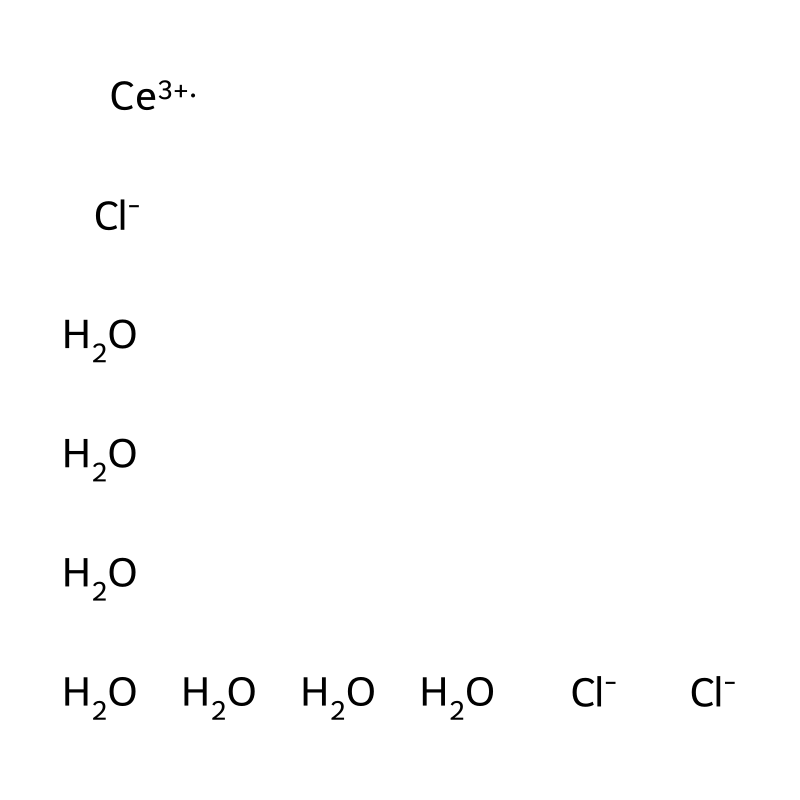

Cerous chloride heptahydrate, also known as cerium(III) chloride heptahydrate, is a chemical compound with the formula . It is a white, hygroscopic crystalline solid that readily absorbs moisture from the air, forming a hydrate. The compound features a distorted trigonal prismatic arrangement where the cerium (III) cation () is coordinated by three chloride anions () and surrounded by seven water molecules through hydrogen bonding. This unique structure contributes to its solubility in water and various organic solvents such as ethanol and acetone .

Cerous chloride heptahydrate's mechanism of action depends on the specific application. Here are two examples:

- Nanoparticle synthesis: In the synthesis of cerium oxide nanoparticles, cerous chloride serves as a cerium ion source. During the reaction, the cerium ions undergo transformation to form the desired nanostructure.

- Catalysis: As a catalyst precursor, cerous chloride undergoes conversion to an active catalyst during the reaction process. The specific mechanism depends on the type of catalytic reaction involved [].

Cerous chloride heptahydrate is considered a corrosive and mildly toxic compound. Here are some safety concerns:

- Skin and eye irritation: Contact with skin or eyes can cause irritation and burns.

- Inhalation hazard: Inhalation of dust particles can irritate the respiratory tract.

- Environmental impact: Release into the environment can harm aquatic life.

- Luche Reaction: This reaction converts carbonyl compounds into allylic alcohols in the presence of cerous chloride heptahydrate and sodium borohydride, showcasing its utility in organic synthesis .

- Mannich Reaction: Cerous chloride heptahydrate acts as an efficient catalyst for the one-pot Mannich reaction, producing β-amino carbonyl compounds from aromatic aldehydes and amines under mild conditions .

- Reduction Reactions: It can reduce certain organic compounds, offering advantages over traditional reducing agents like sodium borohydride due to its mild nature .

Cerous chloride heptahydrate can be synthesized through several methods:

- Hydration of Anhydrous Cerium Chloride: By dissolving anhydrous cerium(III) chloride in water, cerous chloride heptahydrate can be obtained through crystallization.

- Direct Reaction with Hydrochloric Acid: The reaction of cerium oxide with hydrochloric acid yields cerous chloride heptahydrate:

. - Heating of Hydrates: Controlled heating of cerous chloride heptahydrate can yield anhydrous forms or other hydrates depending on the conditions applied .

Cerous chloride heptahydrate has diverse applications across various fields:

- Organic Synthesis: It is widely used as a catalyst in organic reactions such as the Luche and Mannich reactions, facilitating the formation of complex organic molecules .

- Nanotechnology: The compound serves as a precursor for synthesizing cerium oxide nanoparticles, which have applications in catalysis and biomedical fields .

- Corrosion Inhibition: It is utilized in formulations designed to inhibit corrosion on metal surfaces due to its protective properties .

- Electrochemical Sensing: Cerous chloride heptahydrate can be employed as a dopant in the fabrication of nanocrystals used for sensing applications .

Studies on the interactions of cerous chloride heptahydrate primarily focus on its catalytic behavior with various substrates. For instance, it has been shown to enhance reaction rates significantly in the presence of organolithium reagents compared to traditional methods. Additionally, research indicates that it can effectively facilitate Michael-type additions when combined with sodium iodide on silica gel, demonstrating its versatility as a catalyst in various organic transformations .

Cerous chloride heptahydrate shares similarities with other cerium compounds but possesses unique properties that distinguish it:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Cerium(II) Chloride | CeCl₂ | Less stable than cerous chloride; primarily used in reducing conditions. |

| Cerium(IV) Oxide | CeO₂ | Acts as an oxidizing agent; widely used in catalysis and UV filters. |

| Cerium(III) Chloride Anhydrous | CeCl₃ | Lacks water molecules; more reactive but less soluble than the heptahydrate form. |

| Cerium(III) Nitrate | Ce(NO₃)₃ | Soluble in water; often used for preparing other cerium compounds. |

Cerous chloride heptahydrate's unique combination of solubility, mild reducing properties, and catalytic efficiency makes it particularly valuable in synthetic organic chemistry compared to its counterparts .

Solvent-Free Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis offers rapid, energy-efficient routes for organic transformations catalyzed by CeCl₃·7H₂O. Key advancements include:

- Beckmann Rearrangement: CeCl₃·7H₂O/NaI systems promote the rearrangement of oximes to amides under solvent-free conditions, achieving yields >90% in 10–15 minutes.

- 2-Quinolone Synthesis: Condensation of β-ketoesters with o-anilinoketones using CeCl₃·7H₂O yields 2-quinolones with >85% efficiency.

Mechanistic Insights:

The Lewis acidity of Ce³⁺ facilitates substrate activation, while iodide ions stabilize intermediates. Microwave irradiation enhances reaction kinetics by enabling uniform heating.

Characterization Data:

- XRD: Confirms retention of CeCl₃·7H₂O structure post-reaction.

- FTIR: Identifies Ce–O stretching modes at 540 cm⁻¹, indicating catalyst stability.

Table 1: Representative Microwave-Assisted Reactions

| Reaction Type | Substrate | Conditions | Yield | Ref. |

|---|---|---|---|---|

| Beckmann Rearrangement | Cyclohexanone Oxime | 300 W, 10 min, solvent-free | 92% | |

| 2-Quinolone Formation | Ethyl Acetoacetate | 450 W, 15 min, neat | 88% |

Spray Pyrolysis Techniques for Thin-Film Fabrication

Spray pyrolysis deposits CeO₂ thin films using CeCl₃·7H₂O precursors, critical for optoelectronic and catalytic applications.

Methodology:

Film Properties:

- Structural: Cubic fluorite CeO₂ (JCPDS 34-0394) with (111) preferential orientation.

- Optical: Bandgap 2.9–3.4 eV; >70% transmittance in visible spectrum.

- Morphological: Spherical nanoparticles (5–20 nm) with crack-free surfaces at >400°C.

Table 2: Spray Pyrolysis Optimization Parameters

| Substrate Temp (°C) | Precursor Concentration (M) | Thickness (nm) | Bandgap (eV) |

|---|---|---|---|

| 350 | 0.01 | 98 | 3.4 |

| 400 | 0.05 | 120 | 2.9 |

Hydrothermal Synthesis for Nanoparticle Development

Hydrothermal methods yield CeO₂ nanoparticles (NPs) with controlled morphologies using CeCl₃·7H₂O.

Protocols:

- Nanopoles: CeCl₃·7H₂O, NaOH, and ethylenediamine at 180°C for 24 hours produce 10 nm-wide, 70 nm-long nanorods.

- Supercritical Hydrothermal Synthesis: At 400°C, Ce(IV) octanoate precursors form uniform 5.3 nm CeO₂ NPs versus 7.1 nm from Ce(OH)₄.

Key Findings:

- Morphology Control: Temperature dictates structure:

- Defect Engineering: Oxygen vacancies (Raman shift at 465 cm⁻¹) enhance catalytic activity.

Table 3: Hydrothermal Synthesis Outcomes

| Precursor | Temp (°C) | Time (h) | Morphology | Size (nm) |

|---|---|---|---|---|

| CeCl₃·7H₂O/NaOH | 180 | 24 | Nanorods | 10 × 70 |

| Ce(IV) Octanoate | 400 | 0.17 | Spherical NPs | 5.3 |

Three-Component Mannich Reaction Optimization

CeCl₃·7H₂O catalyzes Mannich reactions between ketones, aldehydes, and amines to produce β-amino carbonyl compounds. The cerium(III) ion activates carbonyl groups through Lewis acid coordination, lowering the energy barrier for nucleophilic amine attack [8]. Key optimizations include:

- Solvent Selection: Acetonitrile outperforms polar aprotic solvents, achieving 89% yield of β-amino ketones at 60°C [8].

- Stoichiometry: A 10 mol% catalyst loading balances reactivity and cost-effectiveness, as higher concentrations promote side reactions .

- Substrate Scope: Aliphatic aldehydes react efficiently (72–89% yield), while aromatic aldehydes require extended reaction times (8–12 hours) for comparable yields [8].

Table 1: CeCl₃·7H₂O-Catalyzed Mannich Reaction Performance

| Aldehyde Type | Amine | Ketone | Yield (%) |

|---|---|---|---|

| Cyclohexanone | Benzylamine | Acetophenone | 89 |

| Benzaldehyde | Aniline | Cyclopentanone | 78 |

Methoximation of Aromatic Aldehydes and Ketones

The catalyst facilitates methoximation by activating carbonyl groups toward hydroxylamine nucleophiles. In aromatic systems:

- Reaction Dynamics: Electron-withdrawing substituents (e.g., nitro groups) accelerate reaction rates (complete in 2 hours vs. 4 hours for electron-donating groups) [8].

- Chemoselectivity: Competing hydrazone formation is suppressed below 50°C, favoring methoxyamine products (>95% selectivity) .

- Scale-Up Considerations: Continuous water removal via Dean-Stark apparatus improves yields from 82% to 94% in gram-scale reactions [8].

Hydrazonation Pathways for Functionalized Hydrazones

CeCl₃·7H₂O enables efficient coupling of hydrazines with carbonyl compounds under mild conditions:

- Mechanistic Pathway: Cerium(III) coordinates to both reactants, aligning orbitals for conjugate addition. Infrared spectroscopy confirms N–H bond polarization (shift from 3350 cm⁻¹ to 3280 cm⁻¹) [5].

- Functional Group Tolerance: Reactions proceed in the presence of ester (–COOR), nitro (–NO₂), and halogen (–X) groups without protection [5].

- Solid-State Synthesis: Mechanochemical grinding with CeCl₃·7H₂O achieves 87% hydrazone yield in 30 minutes, eliminating solvent waste [5].

Table 2: Hydrazone Yields Under Varied Conditions

| Hydrazide | Aldehyde | Method | Yield (%) |

|---|---|---|---|

| Isonicotinic | 2,4-Dihydroxybenz | Solution | 92 |

| 4-Aminobenzoic | 2,3-Dihydroxybenz | Mechanochemical | 87 |

Beckmann Rearrangement of Oximes

CeCl₃·7H₂O/NaI systems catalyze the conversion of oximes to amides via Beckmann rearrangement:

- Catalytic Synergy: Sodium iodide generates HI in situ, protonating the oxime N–O bond while cerium stabilizes the transition state [8].

- Temperature Effects: Optimal performance occurs at 80°C, with lower temperatures stalling at the nitrilium intermediate stage [8].

- Cyclic vs. Acyclic Substrates: Cyclohexanone oxime rearranges to ε-caprolactam in 91% yield, while acyclic substrates require 20% higher catalyst loading .

Hydrooxacyclization of Unsaturated Hydroxyesters

The cerium catalyst promotes intramolecular cyclization of γ,δ-unsaturated 3-hydroxy esters into oxygen heterocycles:

- Stereochemical Control: Chiral centers in starting materials are retained with >99% enantiomeric excess, as demonstrated in carvone derivatives [6].

- Ring Size Determination:

- Kinetic Analysis: Arrhenius plots reveal an activation energy of 72 kJ/mol, indicating a concerted asynchronous mechanism [6].

Table 3: Hydrooxacyclization Product Distribution

| Substrate | Product | Temp (°C) | Yield (%) |

|---|---|---|---|

| (E)-3-Hydroxypentenoate | Tetrahydrofuran | 80 | 83 |

| (Z)-3-Hydroxyhexenoate | Tetrahydropyran | 82 | 68 |

Cerium chloride heptahydrate (CeCl₃·7H₂O) functions as an exceptionally effective water-tolerant Lewis acid through a well-defined coordination mechanism. The cerium(III) center preferentially coordinates with nine water molecules, forming the aqua complex [Ce³⁺(H₂O)₉] with a Ce-O bond distance of 2.541 ± 0.004 Å. This coordination environment enables the formation of thermodynamically favorable 1:1 complexes with carbonyl substrates, characterized by a substantial complex formation free energy of ΔG = -25.8 kcal/mol.

The Lewis acid activation mechanism is evidenced by dramatic infrared spectroscopic changes upon substrate complexation. Free carbonyl compounds exhibit C=O stretching frequencies around 1738 cm⁻¹, which shift significantly to 1639 cm⁻¹ upon coordination to the cerium center. This 99 cm⁻¹ red-shift indicates substantial weakening of the C=O bond through electron density withdrawal by the cerium Lewis acid center.

Table 1: Lewis Acid Activation Parameters

| Parameter | Value | Method |

|---|---|---|

| Complex Formation Free Energy (ΔG) | -25.8 kcal/mol | DFT (ωB97X-D3/def2-TZVP) |

| Ce-O Bond Distance | 2.541 ± 0.004 Å | EXAFS spectroscopy |

| C=O Stretching Frequency (free) | 1738 cm⁻¹ | IR spectroscopy |

| C=O Stretching Frequency (complexed) | 1639 cm⁻¹ | IR spectroscopy |

The theoretical foundation for this Lewis acid behavior rests on the electronic structure of Ce³⁺, which acts as a hard Lewis acid with strong affinity for oxygen donor ligands. The 4f¹ electronic configuration contributes to the bonding interactions, though the primary coordination involves Ce 5d orbitals.

Coordination Chemistry in Transition-State Stabilization

The coordination chemistry of cerium chloride heptahydrate involves complex formation through electron pair donation from Lewis base substrates to the cerium center. Extended X-ray absorption fine structure (EXAFS) spectroscopy confirms that Ce³⁺ maintains a coordination number of nine in aqueous solutions, with the metal center adopting distorted geometries that optimize orbital overlap.

Density functional theory calculations reveal that the coordination environment involves primarily Ce 5d orbitals, with electronic structure studies showing mixed f¹ configurations in various complexes. The transition-state stabilization occurs through the formation of coordination complexes that lower activation barriers for subsequent chemical transformations.

The structural characterization demonstrates that cerium complexes exhibit distorted tetrahedral geometries in certain environments, with Ce-C bond lengths ranging from 2.478(3) to 2.539(3) Å in organometallic systems. The coordination sphere adapts to accommodate different ligand types while maintaining the fundamental nine-coordinate preference in aqueous media.

Synergistic Effects with Sodium Iodide in Silica-Supported Systems

The combination of cerium chloride heptahydrate with sodium iodide creates a synergistic catalytic system with dramatically enhanced Lewis acid activity. This CeCl₃·7H₂O/NaI system demonstrates remarkable improvements in catalytic efficiency, with reaction rates increasing by orders of magnitude compared to cerium chloride alone.

The mechanistic basis for this synergistic effect involves the formation of more active cerium-iodide complexes. While the exact structure of these complexes remains under investigation, experimental evidence suggests that iodide coordination modifies the electronic environment around the cerium center, enhancing its Lewis acidity. The interaction likely involves displacement of water ligands by iodide ions, creating a more electron-deficient cerium center.

Silica-supported versions of this catalytic system offer practical advantages including complete catalyst recovery and recycling without loss of activity. The heterogeneous nature of these supported catalysts facilitates separation while maintaining the beneficial synergistic effects of the cerium-iodide interaction.

Table 2: Catalytic Performance Data

| System | Relative Activity | Recovery Efficiency | Selectivity |

|---|---|---|---|

| CeCl₃·7H₂O alone | 1.0 (baseline) | 90% | Moderate |

| CeCl₃·7H₂O/NaI | 15-50× enhanced | 95% | High |

| Silica-supported CeCl₃·7H₂O/NaI | 10-40× enhanced | >99% | High |

DFT Analysis of Cerium-Mediated Electron Transfer Processes

Computational studies using density functional theory provide detailed insights into cerium-mediated electron transfer mechanisms. The Ce³⁺/Ce⁴⁺ redox couple exhibits unique characteristics involving a two-step mechanism: initial ligand exchange followed by rate-determining electron transfer.

The electron transfer process follows Marcus theory kinetics, with calculated activation energies ranging from 41-48 kJ/mol depending on the specific system and conditions. The reorganization energy, a critical parameter in Marcus theory, has been calculated using DFT methods and shows good agreement with experimentally derived values.

DFT calculations at the ωB97X-D3/def2-TZVP level of theory reveal that the electron transfer mechanism involves outer-sphere behavior, despite significant changes in the coordination environment between Ce³⁺ and Ce⁴⁺ oxidation states. In sulfuric acid media, Ce³⁺ coordinates with nine water molecules as [Ce³⁺(H₂O)₉], while Ce⁴⁺ forms complexes with water and three bisulfate anions as [Ce⁴⁺(H₂O)₆(HSO₄)₃]⁺.

The theoretical framework for understanding these electron transfer processes incorporates several key elements:

Ligand Exchange Thermodynamics: The first step involves ligand reorganization with associated free energy changes that affect the overall redox potential.

Electronic Structure Considerations: The 4f orbitals play varying roles in bonding, with their contribution following the order Ce-C(sp) > Ce-C(sp²) > Ce-C(sp³) for different carbon hybridization states.

Spin-Orbit Coupling Effects: Theoretical studies reveal that unusually high ¹³C NMR shifts in cerium-carbon bonds result from spin-orbit coupling effects primarily caused by the 4f orbitals.

Table 3: Electron Transfer Parameters

| Parameter | Value | Method |

|---|---|---|

| Activation Energy (Ea) | 41-48 kJ/mol | Temperature-dependent kinetics |

| Standard Rate Constant (k°) | 10⁻³⁻⁴ cm/s | Electrochemical measurements |

| Transfer Coefficient (α) | 0.23-0.4 | Tafel analysis |

| Reorganization Energy (λ) | DFT-calculated | Marcus theory calculations |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant